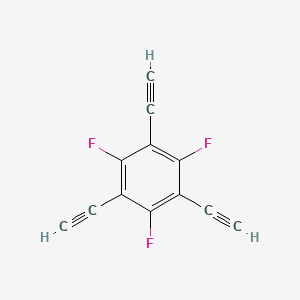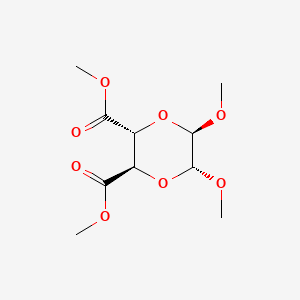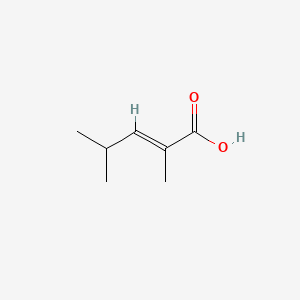
(2E)-2,4-Dimethylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2,4-Dimethylpent-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C7H12O2. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the E-configuration indicating that the substituents on either side of the double bond are on opposite sides. The compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,4-Dimethylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the E-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2,4-Dimethylpent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated carboxylic acids.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated carboxylic acids
Substitution: Esters, amides
Scientific Research Applications
(2E)-2,4-Dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2,4-Dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical processes, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-Pent-2-enoic acid: Similar structure but lacks the additional methyl groups at the 2 and 4 positions.
2-Methyl-2-butenoic acid: Contains a similar double bond but with different substituent positions.
3-Methyl-2-butenoic acid: Another unsaturated carboxylic acid with a different arrangement of methyl groups.
Uniqueness
(2E)-2,4-Dimethylpent-2-enoic acid is unique due to its specific arrangement of methyl groups and the E-configuration of the double bond. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
3876-52-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-2,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
InChI Key |
DMHLGGQHOSTMJG-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(C)C=C(C)C(=O)O |
boiling_point |
133.00 to 134.00 °C. @ 15.00 mm Hg |
solubility |
very slightly |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


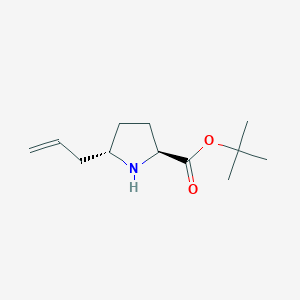
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
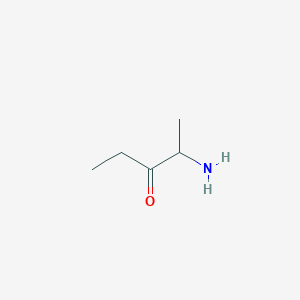

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
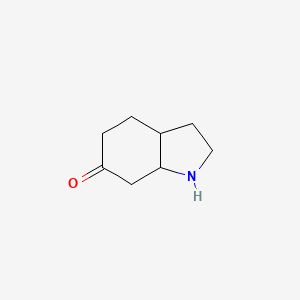
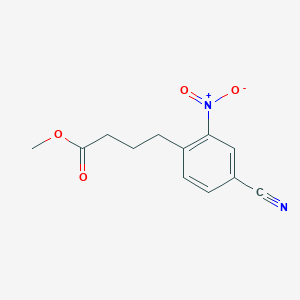
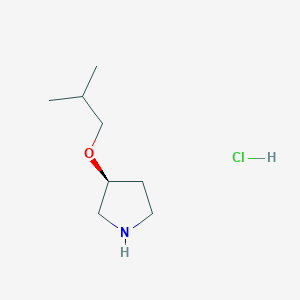

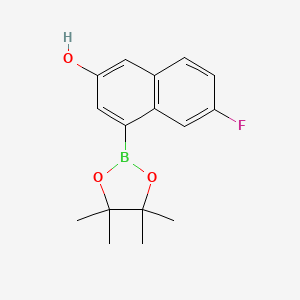
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)

